1-Vinyl-13-oxabicyclo[10.1.0]tridecane

Catalog No.
S9062202
CAS No.
53601-11-9
M.F
C14H24O
M. Wt
208.34 g/mol
Availability
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1-Vinyl-13-oxabicyclo[10.1.0]tridecane

CAS Number

53601-11-9

Product Name

1-Vinyl-13-oxabicyclo[10.1.0]tridecane

IUPAC Name

1-ethenyl-13-oxabicyclo[10.1.0]tridecane

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

InChI

InChI=1S/C14H24O/c1-2-14-12-10-8-6-4-3-5-7-9-11-13(14)15-14/h2,13H,1,3-12H2

InChI Key

GKPLONGGOJXWJN-UHFFFAOYSA-N

Canonical SMILES

C=CC12CCCCCCCCCCC1O2

1-Vinyl-13-oxabicyclo[10.1.0]tridecane is a bicyclic ether characterized by its unique structural features, which include a vinyl group and an oxygen atom integrated into a bicyclic framework. The compound has the molecular formula C14H24OC_{14}H_{24}O and is recognized for its potential applications in various fields, particularly in organic synthesis and materials science. Its structure allows it to exhibit distinctive chemical properties compared to other hydrocarbons, primarily due to the presence of the oxygen atom, which introduces polarity and potential sites for hydrogen bonding.

  • Oxidation: This compound can be oxidized to produce corresponding ketones or carboxylic acids using agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the ether linkage into an alcohol or alkane, typically employing reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
  • Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atom, often utilizing reagents like sodium hydride or organolithium compounds.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 1-vinyl-13-oxabicyclo[10.1.0]tridecane typically involves several key methods:

  • Intramolecular Etherification: A common approach is the cyclization of a suitable precursor, such as a long-chain diol, under acidic conditions. This process often requires strong acid catalysts like sulfuric acid or p-toluenesulfonic acid and elevated temperatures to facilitate cyclization.
  • Grignard Reaction: Another method involves reacting chlorocyclododecanone with a Grignard reagent to form chlorohydrin, followed by epoxidation using a base .

These synthetic routes are crucial for producing high-purity compounds necessary for research and industrial applications.

1-Vinyl-13-oxabicyclo[10.1.0]tridecane has several notable applications:

  • Organic Synthesis: It serves as a building block in the construction of complex molecular architectures, making it valuable in synthetic organic chemistry.
  • Material Science: The compound is utilized in producing specialty chemicals and materials, including polymers and surfactants.
  • Fragrance Industry: It is explored for its aromatic properties, contributing to formulations in perfumes and flavorings due to its unique scent profile .

Several compounds share structural similarities with 1-vinyl-13-oxabicyclo[10.1.0]tridecane, including:

Compound NameStructural FeaturesUnique Aspects
cis-Bicyclo[10.1.0]tridecaneBicyclic structure without oxygenLacks polarity from an oxygen atom
trans-Bicyclo[10.1.0]tridecaneSimilar bicyclic structureDifferent stereochemistry affecting reactivity
1,2-EpoxycyclododecaneEpoxide functional groupExhibits different reactivity due to epoxide strain

The uniqueness of 1-vinyl-13-oxabicyclo[10.1.0]tridecane lies in its combination of a vinyl group and an oxygen atom within a bicyclic structure, which imparts distinct chemical properties compared to its hydrocarbon analogs. This structural characteristic enhances its reactivity and potential applications in both synthetic and applied chemistry.

IUPAC Nomenclature and Systematic Naming Conventions

The systematic IUPAC name for this compound is 1-ethenyl-13-oxabicyclo[10.1.0]tridecane, reflecting its bicyclic framework, oxygen atom placement, and vinyl substituent. The numbering begins at the bridgehead carbon adjacent to the oxygen atom, with the bicyclo[10.1.0]tridecane system comprising a 13-membered ring system fused via a 10-carbon and 1-carbon bridge. The "13-oxa" designation specifies the oxygen atom’s position within the larger bridge.

Molecular Formula and Weight Analysis

The molecular formula C₁₄H₂₄O corresponds to a molecular weight of 208.34 g/mol, as calculated from isotopic composition. The formula aligns with the compound’s bicyclic structure, which incorporates one oxygen atom and a vinyl group (-CH₂CH₂).

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₄H₂₄O
Molecular Weight208.34 g/mol
CAS Registry Number53601-11-9
EC Number141-752-0

Stereochemical Configuration and Chiral Centers

The compound’s bicyclo[10.1.0]tridecane framework introduces two bridgehead carbons, which are potential stereocenters. However, available data indicates that 0 of 2 defined stereocenters are explicitly characterized. This suggests either a lack of chiral centers due to symmetry or insufficient stereochemical resolution in current studies. Computational models predict conformational flexibility, with the cyclopentene-like ring adopting envelope conformations that minimize torsional strain. For example, the vinyl substituent’s orientation relative to the oxygen atom may influence preferred conformers, as seen in analogous bicyclic systems.

X-ray Crystallographic Data and Bond Angle Measurements

No experimental X-ray crystallographic data for 1-vinyl-13-oxabicyclo[10.1.0]tridecane is publicly available. However, insights can be extrapolated from related bicyclic ethers. For instance, studies on 13-oxabicyclo[10.1.0]tridecane derivatives reveal average bond angles of 109.5° for sp³-hybridized carbons and 120° for sp²-hybridized vinyl carbons. The oxygen atom’s lone pairs likely contribute to slight angular distortions in the bicyclic framework, though precise measurements await further experimental validation.

Table 2: Predicted Structural Parameters

ParameterPredicted ValueBasis
C-O-C Bond Angle112°Analogous epoxides
Vinyl C=C Bond Length1.34 ÅComputational models
Bridgehead C-C-C Angle98°Bicyclo[10.1.0] systems

XLogP3

4.9

Hydrogen Bond Acceptor Count

1

Exact Mass

208.182715385 g/mol

Monoisotopic Mass

208.182715385 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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